molecular formula C12H15NO2S B7513220 (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone

(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone

Cat. No. B7513220
M. Wt: 237.32 g/mol
InChI Key: QQNCZJQRAUJOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTM is a thiomorpholine derivative that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of research where (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been particularly useful is in the study of the nervous system. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in a variety of neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of calcium signaling through the sigma-1 receptor. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to increase the release of calcium from intracellular stores, which can lead to a variety of downstream effects. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a variety of biochemical and physiological effects. In addition to its effects on calcium signaling and acetylcholinesterase activity, (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has also been found to have anti-inflammatory effects and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well characterized in the literature. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone also has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to the use of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone in lab experiments. One limitation is that (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to whole organisms. Additionally, the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone is not fully understood, which makes it difficult to interpret some of the results obtained with this compound.

Future Directions

There are several future directions for research on (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. One area of research that is particularly promising is the study of the sigma-1 receptor and its role in various neurological disorders. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have a high affinity for this receptor and may be useful in the development of new treatments for these disorders. Another area of research that is promising is the study of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone's effects on cancer cells. (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone has been found to have cytotoxic effects on cancer cells and may be useful in the development of new cancer treatments. Finally, more research is needed to fully understand the mechanism of action of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone and its effects on various physiological processes.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 4-methoxyphenyl isothiocyanate with thiomorpholine in the presence of a base. The resulting product is then treated with formaldehyde to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone. This synthesis method has been well documented in the literature and has been used by many researchers to produce (4-Methoxyphenyl)-thiomorpholin-4-ylmethanone for their experiments.

properties

IUPAC Name

(4-methoxyphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-11-4-2-10(3-5-11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNCZJQRAUJOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)-thiomorpholin-4-ylmethanone

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